molecular formula C12H14O3 B182916 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid CAS No. 91496-98-9

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Cat. No. B182916
CAS RN: 91496-98-9
M. Wt: 206.24 g/mol
InChI Key: ZJLIHMQROANPCJ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule. The compound also has a Canonical SMILES representation, which is CC(C(=O)O)OC1=CC2=C(CCC2)C=C1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.24 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 239 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds .

Scientific Research Applications

Spectroscopic and Diffractometric Characterization

A study by Vogt et al. (2013) explored the polymorphism of a compound closely related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, using spectroscopic and diffractometric techniques. This investigation highlights the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds, offering insights into the detailed structural differences between forms through solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods (Vogt, Williams, Johnson, & Copley, 2013).

Hydrogen Bonding Studies

Research by Dobbin et al. (1993) on hydrogen bonding in structurally similar compounds provides a foundational understanding of interactions that may also be relevant to this compound. This study synthesizes and examines hydrogen bonding through NMR spectroscopy and X-ray crystallography, contributing to our knowledge of chemical interactions in related molecules (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Anti-Inflammatory Activities

Ren et al. (2021) isolated new phenolic compounds from Eucommia ulmoides Oliv. with anti-inflammatory properties. Although not directly related, this research into phenolic compounds and their biological activities could inform potential anti-inflammatory applications of this compound (Ren et al., 2021).

Antimicrobial Activity of Schiff Bases

A comparative study by Radhakrishnan et al. (2020) on the biological activity of Schiff bases derived from an indole group containing compounds revealed remarkable antimicrobial activity. This suggests potential research avenues for the antimicrobial applications of compounds structurally related to this compound (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Improved Synthesis Methods

Deng Yong (2010) discussed an improved synthesis method for a compound closely related to this compound, highlighting advancements in synthesis techniques that could be applicable to the compound , offering insights into more efficient production methods (Deng Yong, 2010).

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLIHMQROANPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326109
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91496-98-9
Record name 91496-98-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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